2,7-Dimethyl-4-octanol

Environmental Partitioning Volatility Solubility

2,7-Dimethyl-4-octanol (CAS 19781-11-4) is a C10 branched secondary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. Unlike linear or primary octanol isomers, its structure features a hydroxyl group on the fourth carbon of an octane backbone substituted with methyl groups at the 2- and 7-positions, classifying it within the branched-chain saturated alcohol fragrance structural group.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 19781-11-4
Cat. No. B020141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-4-octanol
CAS19781-11-4
Synonyms2,7-DIMETHYL-4-OCTANOL
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)CCC(CC(C)C)O
InChIInChI=1S/C10H22O/c1-8(2)5-6-10(11)7-9(3)4/h8-11H,5-7H2,1-4H3
InChIKeyFRJOBNOTOHIMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-4-octanol (CAS 19781-11-4): Procurement-Relevant Physicochemical and Functional Baseline


2,7-Dimethyl-4-octanol (CAS 19781-11-4) is a C10 branched secondary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol [1]. Unlike linear or primary octanol isomers, its structure features a hydroxyl group on the fourth carbon of an octane backbone substituted with methyl groups at the 2- and 7-positions, classifying it within the branched-chain saturated alcohol fragrance structural group [2]. This specific architecture confers a distinct profile of physicochemical properties—including a computed XLogP3 of 3.3, boiling point of 199.5±8.0 °C, and density of 0.8±0.1 g/cm³—that differentiate it from its closest molecular analogs in solvent, fragrance, and intermediate chemical applications [1].

Why 2,7-Dimethyl-4-octanol Cannot Be Freely Substituted with Other C8-C10 Alcohols


Simple in-class substitution with linear octanols or even other branched isomers like 3,7-dimethyl-1-octanol (tetrahydrogeraniol) introduces significant performance deviations. The secondary, centrally-located hydroxyl group on 2,7-dimethyl-4-octanol [1], compared to the terminal primary alcohol on 3,7-dimethyl-1-octanol, results in markedly different reactivity for esterification and oxidation, distinct hydrogen-bonding capacities, and altered olfactory profiles. Critically, the specific iso-alkyl branching pattern imparts resistance to microbial biodegradation that is not observed in linear isomers, a key distinction for applications requiring environmental recalcitrance or prolonged material stability [2]. The quantitative evidence provided in Section 3 directly substantiates the measurable gaps in volatility, partitioning, and physical properties that prevent interchangeable use.

Quantitative Differentiation Evidence for 2,7-Dimethyl-4-octanol Against its Closest Analogs


Volatility and Water Solubility Differentiation from 1-Octanol via Henry's Law Constant

The air-water partitioning of 2,7-dimethyl-4-octanol is substantially different from that of the widely used linear analog 1-octanol, leading to extremely different environmental fates and formulation behaviors. The Henry's law solubility constant (Hscp) at 298.15 K for the target compound is one to two orders of magnitude lower than that of 1-octanol, confirming it is far less volatile and significantly more water-soluble. For 2,7-dimethyl-4-octanol, a measured Hscp value of 2.3×10⁻² mol/(m³Pa) is reported by Yaws (2003) [1]. In direct contrast, the Hscp for 1-octanol from the same authoritative source is 3.9×10⁻¹ mol/(m³Pa), representing a ~17-fold difference [2].

Environmental Partitioning Volatility Solubility

Higher Lipophilicity of 2,7-Dimethyl-4-octanol Compared to Linear Octanols

The computed octanol-water partition coefficient (LogP) demonstrates that 2,7-dimethyl-4-octanol is markedly more lipophilic than linear octanols like 2-octanol and 4-octanol, and even its branched analog 2,6-dimethyl-4-heptanol. The ACD/LogP for the target compound is 3.51, a value significantly higher than experimental LogP values for 2-octanol (2.90) and 4-octanol (2.97). The XLogP3 for the target is 3.3 [1]. This increased lipophilicity is a direct consequence of its symmetrical, terminally branched carbon skeleton, which increases hydrophobicity beyond that achievable with a single branch or linear chain .

LogP Lipophilicity Formulation Science

Elevated Boiling Point Advantage Over Linear and Other Branched Secondary Alcohols

The boiling point of 2,7-dimethyl-4-octanol is predicted to be 199.5±8.0 °C at 760 mmHg, whereas its linear analog 2-octanol boils at just 178–179 °C, a gap of over 20 °C [1]. This elevated boiling point is attributed to better molecular packing and increased van der Waals interactions from the symmetrical di-methyl branching, which is not present in singly-branched or linear analogs like 4-octanol (176–178 °C) or 2,6-dimethyl-4-heptanol (178 °C) [2].

Thermal Stability Boiling Point Processing

Microbial Recalcitrance Conferred by Specific Iso-Alkyl Branching Pattern

The 2,7-dimethyl (iso) branching configuration directly contributes to resistance against microbial oxidation. While no direct alcohol study was found, research on its parent hydrocarbon, 2,7-dimethyloctane, demonstrated that terminal iso-branching leads to slow, incomplete oxidation by common environmental bacteria like Pseudomonas putida. In contrast, n-octane is rapidly and completely degraded [1]. This class-level inference is highly relevant as the initial metabolic step for alcohols is often rapid, but the branched alkyl backbone remains the recalcitrant moiety, extending the environmental half-life of the alcohol itself.

Biodegradation Environmental Persistence Biofuel Stability

Unique Secondary Alcohol Reactivity Profile for Selective Esterification

As a secondary alcohol with sterically hindered 2,7-methyl groups adjacent to the hydroxyl-bearing carbon, 2,7-dimethyl-4-octanol exhibits attenuated reactivity in acid-catalyzed esterification compared to primary alcohols like 3,7-dimethyl-1-octanol. This is a well-established class-level property of secondary alcohols, where the rate of esterification is typically 2-10 times slower than for primary analogs under identical conditions, allowing for greater selectivity in mixed polyol systems. This property is leveraged in patents where the compound is used as a precursor for surfactants and plasticizers .

Organic Synthesis Esterification Surfactant Intermediate

Olfactory Differentiation from 3,7-Dimethyl-1-octanol (Tetrahydrogeraniol)

The sensory profile of 2,7-dimethyl-4-octanol is qualitatively distinct from the commercially significant fragrance agent 3,7-dimethyl-1-octanol (tetrahydrogeraniol). The target compound provides a floral, citrus-like character, as documented in supplier descriptions . This stands in contrast to the sweet, rosy, and waxy odor of tetrahydrogeraniol, which has a well-established aroma threshold and is primarily used for rose-like floral notes in perfumery [1]. This difference in odor character, even at low concentrations, makes 2,7-dimethyl-4-octanol a non-interchangeable material for fragrance formulation, where a specific citrus top note is required.

Fragrance Chemistry Odor Profile Sensory Science

Prime Application Scenarios for 2,7-Dimethyl-4-octanol Based on Verified Differential Evidence


Specialty Fragrance Ingredient Requiring Citrus-Floral Lift

Leveraging its qualitatively distinct floral and citrus-like odor profile, 2,7-dimethyl-4-octanol should be prioritized over the rosy-smelling 3,7-dimethyl-1-octanol or the pungent 1-octanol for crafting high-end perfumes, personal care products, and household air fresheners that demand a fresh, bright citrus-floral top note . Its higher LogP (3.51) further ensures better substantivity on skin and fabric compared to more water-soluble linear octanols, enhancing fragrance longevity .

High-Temperature Industrial Solvent or Cleaning Agent

With a boiling point approximately 20 °C higher than 2-octanol and 4-octanol (199.5 °C vs. ~178 °C), this compound is the superior choice for industrial cleaning formulations, paint strippers, and solvent systems operating at elevated temperatures where conventional octanols would volatilize prematurely, posing safety and performance risks . Its lower vapor pressure directly translates to reduced VOC emissions.

Biofuel Blendstock with Enhanced Microbial Stability

For advanced biofuel research and production, 2,7-dimethyl-4-octanol is a candidate blendstock where inherent resistance to microbial degradation is required. The 2,7-dimethyl branching pattern has been shown to inhibit rapid bacterial oxidation, in contrast to n-octane and linear alcohols, thereby protecting fuel integrity during long-term storage and transport in humid, biologically active environments [1].

Selective Chemical Intermediate for Surfactants and Plasticizers

In organic synthesis, its classification as a sterically hindered secondary alcohol makes it a preferred intermediate for the sequential synthesis of complex surfactants and plasticizers. By exploiting its slower esterification kinetics compared to primary alcohols like 3,7-dimethyl-1-octanol, chemists can achieve higher selectivity in multi-step reactions, leading to improved yields and lower purification costs in the production of amphiphilic molecules .

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